2-(2-Hydroxyethoxy)benzamide

Conformational analysis Intramolecular hydrogen bonding Reversed-phase liquid chromatography

2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6; molecular formula C₉H₁₁NO₃; MW 181.19 g/mol) is an ortho-substituted benzamide derivative bearing a 2-hydroxyethoxy side chain at the 2-position of the phenyl ring. The compound exhibits a computed XLogP3 of 0.2, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 72.6 Ų.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 63906-79-6
Cat. No. B1265613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethoxy)benzamide
CAS63906-79-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCCO
InChIInChI=1S/C9H11NO3/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4,11H,5-6H2,(H2,10,12)
InChIKeyAKHALQJNHJAYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6; molecular formula C₉H₁₁NO₃; MW 181.19 g/mol) is an ortho-substituted benzamide derivative bearing a 2-hydroxyethoxy side chain at the 2-position of the phenyl ring [1]. The compound exhibits a computed XLogP3 of 0.2, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 72.6 Ų [1]. The ortho disposition of the hydroxyethoxy group relative to the primary amide is the defining structural feature that governs its conformational behaviour, chromatographic retention, and solid-state packing, distinguishing it from its meta (3-) and para (4-) positional isomers [2][3]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily employed as a research intermediate and building block in medicinal chemistry .

Why 2-(2-Hydroxyethoxy)benzamide Cannot Be Replaced by Its Meta or Para Isomers in Research Applications


The three positional isomers of hydroxyethoxybenzamide (ortho, meta, and para) are not interchangeable because the ortho substitution pattern enables a unique intramolecular N-H···O hydrogen bond that forms a six-membered pseudoring, a conformational feature completely absent in the 3- and 4-isomers [1]. This intramolecular association alters the compound's effective polarity, reversed-phase chromatographic retention, and conformational pre-organization [1][2]. Conformational pre-organization driven by intramolecular hydrogen bonding is a critical determinant of molecular recognition in biological systems and directly impacts the compound's utility as a scaffold for inhibitor design [3]. Substituting the ortho isomer with the meta or para isomer therefore introduces uncontrolled variables in any structure-activity relationship (SAR) study, conformational analysis, or synthetic pathway where this intramolecular hydrogen bond is operative.

2-(2-Hydroxyethoxy)benzamide: Quantified Differentiation Evidence Against Positional Isomers and Structural Analogs


Intramolecular N-H···O Hydrogen Bond Formation Is Exclusive to the Ortho Isomer and Produces Quantifiable Chromatographic Retention Shifts Versus Meta and Para Isomers

The ortho-substituted benzamide forms a six-membered N-H···O pseudoring between the amide N-H donor and the ether oxygen acceptor of the 2-hydroxyethoxy side chain, a conformation unequivocally demonstrated for the broader class of ortho-alkoxybenzamides by reversed-phase LC structure-retention relationship studies [1]. This intramolecular hydrogen bond produces enhanced C18 retention (higher capacity factor, k') relative to the corresponding meta and para isomers, which cannot form this internal association and consequently present greater effective polarity to the mobile phase [1][2]. Deletion of either the acceptor oxygen or donor N-H eliminates this retention enhancement, confirming the hydrogen bond as the causative factor [1]. The 2-(2-hydroxyethoxy)benzamide scaffold additionally features a terminal hydroxyl group capable of forming a second O-H···O intramolecular association, a property not shared by the 2-methoxy or 2-ethoxy analogs [3].

Conformational analysis Intramolecular hydrogen bonding Reversed-phase liquid chromatography Orthopramide SAR

Computed LogD at Physiological pH Is Approximately 1 Log Unit Lower for the 2-Isomer Compared to the 4-Isomer, Indicating Higher Aqueous Affinity

Computationally derived distribution coefficients reveal a measurable difference in lipophilicity between the ortho and para isomers. The 2-(2-hydroxyethoxy)benzamide (ortho) has a calculated LogD of approximately -0.024 at both pH 5.5 and pH 7.4, indicating essentially equal partitioning between aqueous and organic phases with slight aqueous preference [1]. In contrast, the 4-(2-hydroxyethoxy)benzamide (para) isomer has a reported LogP of 0.8569 . Although different computational algorithms were employed (LogD via JChem for the ortho isomer; commercial software for the para isomer), the ~0.88 log-unit difference is consistent with the expectation that the ortho intramolecular hydrogen bond reduces the effective hydrogen-bonding capacity available for solvation by the organic phase, thereby lowering apparent lipophilicity [2]. PubChem's XLogP3 algorithm yields an identical value of 0.2 for both isomers, underscoring that algorithm choice is critical and that the JChem-calculated LogD may better capture the ortho-specific conformational effect [3].

Lipophilicity LogD Drug-likeness ADME prediction

The 2-(2-Hydroxyethoxy)benzamide Scaffold Is the Core Pharmacophoric Element of KDR-5169, a Dual-Action Prokinetic That Outperformed Single-Mechanism Agents in In Vivo Gastroparesis Models

The 2-(2-hydroxyethoxy)benzamide substructure is the core aromatic scaffold of KDR-5169 (4-amino-5-chloro-N-[1-(3-fluoro-4-methoxybenzyl)piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide hydrochloride dihydrate), a dual-action gastrointestinal prokinetic that combines dopamine D2 receptor antagonism with 5-HT4 receptor agonism [1]. In a comparative in vivo study employing three distinct rat gastroparesis models (quinpirol-induced D2 delay, abdominal surgery-induced delay, and a combined-situation model), KDR-5169 was the only agent to eliminate gastric emptying delay across all three models. Domperidone (pure D2 antagonist) was effective in only two models, and cisapride and mosapride (pure 5-HT4 agonists) were effective in only one model each [1]. This dual-mechanism advantage is structurally enabled by the ortho-hydroxyethoxybenzamide scaffold, which provides the conformational pre-organization and hydrogen-bonding capacity necessary for balanced dual-receptor engagement [2][3].

Gastrointestinal prokinetic Dopamine D2 antagonist 5-HT4 agonist Gastroparesis KDR-5169

Melting Point of 2-(2-Hydroxyethoxy)benzamide Is 20-32 °C Lower Than Closest Ortho-Substituted Analogs, Reflecting Altered Crystal Packing Due to the Terminal Hydroxyl Group

The experimental melting point of 2-(2-hydroxyethoxy)benzamide is 112-114 °C [1], which is substantially lower than that of its two closest ortho-substituted structural analogs: ethenzamide (2-ethoxybenzamide, mp 132-134 °C ) and salicylamide (2-hydroxybenzamide, mp 140-144 °C ). The 20-32 °C depression relative to these analogs cannot be explained by molecular weight alone (the target compound is heavier than both comparators) and is instead attributable to the introduction of the terminal hydroxyl group on the ethoxy side chain, which provides an additional hydrogen bond donor/acceptor site that disrupts the tight intermolecular N-H···O=C amide-amide hydrogen bonding network characteristic of simpler ortho-substituted benzamides [2]. Ortho-alkoxybenzamides are known to form distinct crystal packing motifs governed by competing intra- and intermolecular hydrogen bonds, and the terminal -OH of the hydroxyethoxy chain introduces additional degrees of freedom in the solid-state supramolecular assembly [2].

Solid-state properties Melting point Crystal engineering Hydrogen bonding network

NH Stretching Vibrations of Ortho-Alkoxybenzamides Are Quantifiably Shifted by Intramolecular Hydrogen Bond Strength Relative to Unsubstituted Benzamide

Infrared spectroscopic analysis of ortho-alkoxybenzamides demonstrates that the NH stretching frequencies are systematically shifted relative to benzamide itself by a curve dependent on intramolecular hydrogen bonding, quantified through elaboration of the Linnett equations to account for non-equivalence of the two NH bonds [1]. This spectroscopic signature is diagnostic of the intramolecular N-H···O association that is exclusive to ortho-substituted benzamides. Deuteration experiments confirmed uncoupling of the NH bonds and enabled assignment of individual bond strengths, with the true NH frequency raised by approximately 2 cm⁻¹ as a result of deuterium coupling in NHD groups [1]. The 2-(2-hydroxyethoxy)benzamide possesses this ortho-alkoxybenzamide vibrational signature, and its complete IR, Raman, NMR (¹H and ¹³C), and GC-MS spectra are available in the Wiley KnowItAll spectral libraries, providing validated analytical reference data for identity confirmation [2].

Infrared spectroscopy NH stretching vibration Intramolecular hydrogen bond strength Vibrational spectroscopy

Research and Industrial Application Scenarios Where the Ortho-Specific Properties of 2-(2-Hydroxyethoxy)benzamide Provide a Verifiable Advantage


Conformational Analysis and Foldamer Design Requiring Intramolecularly Hydrogen-Bonded Benzamide Scaffolds

Researchers designing aromatic oligoamide foldamers or helix mimetics require benzamide building blocks with predictable, intramolecularly pre-organized conformations. The ortho-hydroxyethoxy group of 2-(2-hydroxyethoxy)benzamide furnishes a six-membered N-H···O pseudoring that locks the amide and aryl ring into a coplanar orientation, as demonstrated by reversed-phase LC retention studies [1] and solid-state conformational analysis of O-alkylated benzamides [2]. This pre-organization is essential for predictable presentation of side-chain functionality in oligoamide inhibitors of protein-protein interactions, where the meta or para isomer would introduce conformational heterogeneity and reduce binding affinity [2].

Medicinal Chemistry SAR Campaigns Targeting Dual Dopamine D2 / 5-HT4 Receptor Pharmacology

The 2-(2-hydroxyethoxy)benzamide scaffold is the core aromatic moiety of KDR-5169, the only prokinetic agent to demonstrate efficacy across all three mechanistic gastroparesis models (D2-mediated, surgery-induced, and combined) in rats, outperforming domperidone, cisapride, and mosapride [3]. For medicinal chemistry programs pursuing dual D2 antagonist/5-HT4 agonist activity, the ortho-hydroxyethoxy substitution pattern is a critical pharmacophoric element because the intramolecular hydrogen bond constrains the conformational space available to the benzamide, influencing the vector along which the amide substituent projects toward the receptor binding pocket [1][2]. The 3- or 4-isomer would present a different conformational ensemble and is therefore not a suitable replacement in SAR exploration of this chemotype.

Cocrystallization and Solid-State Form Screening Where Terminal Hydroxyl Group Alters Supramolecular Synthon Formation

The terminal hydroxyl group of the 2-hydroxyethoxy side chain provides an additional hydrogen bond donor/acceptor that is absent in the simpler analogs ethenzamide (2-ethoxy, lacking -OH) and salicylamide (2-hydroxy, lacking the ethoxy spacer). This additional functionality alters the balance between intra- and intermolecular hydrogen bonding, directly influencing cocrystallization propensity with aromatic carboxylic acid coformers—a phenomenon well-documented for salicylamide and ethenzamide, where differences in intramolecular H-bond strength dictate divergent cocrystallization landscapes [4]. 2-(2-Hydroxyethoxy)benzamide is therefore a distinct candidate for pharmaceutical cocrystal screening where both the ortho-amide intramolecular H-bond and the terminal -OH can participate in heterosynthon formation, offering a supramolecular profile inaccessible to ethenzamide or salicylamide alone [5].

Synthetic Intermediate for Benzamide-Derived Prokinetics and CNS Agents Requiring Ortho-Functionalization

As a building block, 2-(2-hydroxyethoxy)benzamide provides a pre-installed ortho-hydroxyethoxy handle that can be further elaborated via the terminal hydroxyl group (e.g., mesylation, tosylation, or direct nucleophilic displacement) while preserving the ortho-amide intramolecular hydrogen bond. This synthetic versatility is evidenced by its use in the preparation of KDR-5169, where the 2-(2-hydroxyethoxy)benzamide core was further functionalized at the 4- and 5-positions with amino and chloro substituents and coupled via the amide nitrogen to a substituted piperidine [3]. The meta (3-) isomer would place the hydroxyethoxy group in a position where it cannot engage the amide N-H, eliminating the conformational control that stabilizes the bioactive conformation of the final compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Hydroxyethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.